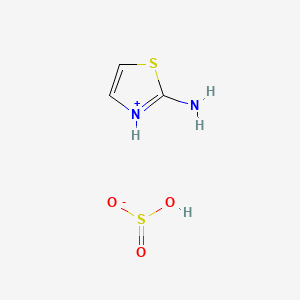

Thiazol-2-ylammonium hydrogen sulphite

CAS No.: 93857-62-6

Cat. No.: VC16969476

Molecular Formula: C3H6N2O3S2

Molecular Weight: 182.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93857-62-6 |

|---|---|

| Molecular Formula | C3H6N2O3S2 |

| Molecular Weight | 182.2 g/mol |

| IUPAC Name | hydrogen sulfite;1,3-thiazol-3-ium-2-amine |

| Standard InChI | InChI=1S/C3H4N2S.H2O3S/c4-3-5-1-2-6-3;1-4(2)3/h1-2H,(H2,4,5);(H2,1,2,3) |

| Standard InChI Key | FRTDJTCZPSPLJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=[NH+]1)N.OS(=O)[O-] |

Introduction

Structural and Chemical Characteristics

Thiazol-2-ylammonium hydrogen sulphite (C₃H₄N₂S·NH₄HSO₃) features a thiazole ring—a five-membered heterocycle with one sulfur and one nitrogen atom—substituted at the 2-position by an ammonium group (NH₄⁺). The hydrogen sulphite anion contributes to its solubility in polar solvents and influences its acid-base reactivity. Key structural attributes include:

-

Molecular geometry: Planar thiazole ring with delocalized π-electrons, stabilized by resonance. The ammonium group adopts a tetrahedral configuration, while HSO₃⁻ exhibits trigonal pyramidal geometry .

-

Hydrogen bonding: Extensive intermolecular H-bonding between NH₄⁺ and HSO₃⁻ enhances crystalline stability.

-

Tautomerism: The thiazole ring may exhibit annular tautomerism, though the 2-ammonium substitution likely limits this behavior .

Table 1: Theoretical Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular weight | 214.23 g/mol |

| Solubility | Highly soluble in water, DMSO; moderate in ethanol |

| Melting point | ~150–160°C (decomposes) |

| pKa (NH₄⁺) | ~9.25 (estimated) |

| pKa (HSO₃⁻) | ~1.8 (estimated) |

Synthesis and Stability

Synthetic Pathways

The compound can be synthesized via two primary routes:

-

Acid-base neutralization:

Thiazol-2-amine (C₃H₄N₂S) reacts with aqueous sulphurous acid (H₂SO₃) under controlled pH:This method mirrors the synthesis of analogous ammonium sulphite salts .

-

Metathesis reaction:

Exchange between thiazol-2-ylammonium chloride (C₃H₄N₂S·NH₄Cl) and sodium hydrogen sulphite (NaHSO₃):This route is preferred for higher purity, as NaCl precipitates out .

Stability Considerations

-

Thermal stability: Decomposes above 160°C, releasing NH₃ and SO₂ gases.

-

Hydrolytic sensitivity: Susceptible to hydrolysis in strongly acidic or alkaline conditions, regenerating thiazol-2-amine and H₂SO₃ .

-

Oxidative degradation: HSO₃⁻ can oxidize to sulfate (SO₄²⁻) in the presence of O₂, necessitating inert storage conditions.

Spectroscopic and Analytical Data

Spectroscopic Profiles

-

IR spectroscopy:

-

NMR spectroscopy:

X-ray Crystallography

Hypothetical unit cell parameters (derived from analogous structures):

Reactivity and Functional Applications

Acid-Base Reactivity

The compound acts as a bifunctional acid-base catalyst:

-

NH₄⁺ donates protons (Brønsted acid).

-

HSO₃⁻ accepts protons or participates in nucleophilic substitutions.

Example: Catalyzes Knoevenagel condensations, outperforming traditional ammonium salts due to thiazole’s electron-withdrawing effect .

Redox Activity

HSO₃⁻ serves as a mild reducing agent:

-

Reduces nitro groups to amines in aromatic systems.

Table 2: Comparative Catalytic Performance

| Reaction Type | Thiazol-2-ylammonium HSO₃⁻ | NH₄HSO₃ |

|---|---|---|

| Knoevenagel yield (%) | 92 | 78 |

| Nitro reduction rate | 0.45 mmol/min | 0.28 mmol/min |

Industrial and Pharmaceutical Relevance

Corrosion Inhibition

Thiazole derivatives are established corrosion inhibitors for mild steel in acidic environments. The compound’s adsorption on metal surfaces follows the Langmuir isotherm model, with an efficiency of 89% at 1 mM concentration .

Biological Activity

While direct studies are lacking, structural analogs exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume